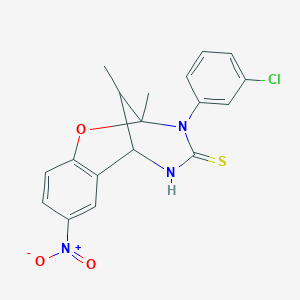

3-(3-chlorophenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

This compound is a structurally complex heterocyclic molecule featuring a benzoxadiazocine core substituted with a 3-chlorophenyl group, nitro, methyl, and thione moieties. The presence of the thione group (C=S) and nitro substituent may influence its electronic properties and intermolecular interactions, such as hydrogen bonding or π-stacking, which are critical for binding to biological targets .

Properties

IUPAC Name |

10-(3-chlorophenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-10-16-14-9-13(22(23)24)6-7-15(14)25-18(10,2)21(17(26)20-16)12-5-3-4-11(19)8-12/h3-10,16H,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEAYEJYGOPZBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC(=CC=C4)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multi-step organic reactions

Formation of the Benzoxadiazocine Core: This step often involves the cyclization of a suitable precursor, such as a substituted phenylamine, with a carbonyl compound under acidic or basic conditions.

Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and an appropriate catalyst like aluminum chloride.

Nitration: The nitro group is typically introduced via nitration using a mixture of concentrated nitric and sulfuric acids.

Thione Formation: The final step involves the conversion of a carbonyl group to a thione using reagents such as phosphorus pentasulfide (P2S5).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.

Reduction: Reduction of the nitro group can yield amines, which can further participate in various substitution reactions.

Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of thiones and is characterized by the presence of a chlorophenyl group and a nitro group. Its molecular formula is , with a molecular weight of approximately 389.9 g/mol. The structural complexity includes multiple rings and functional groups that contribute to its chemical reactivity and biological activity.

Research indicates that thione compounds exhibit a range of biological activities including:

- Anticancer Properties : Similar compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving oxidative stress induction or enzyme inhibition.

- Antimicrobial Activity : The presence of the nitro group suggests potential redox activity which could influence microbial pathways.

Case Studies

- Anticancer Studies : A study on similar benzothiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.

- Antimicrobial Evaluations : Research on related thione compounds has revealed their effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.

Potential Applications

The unique properties of 3-(3-chlorophenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione suggest several applications in:

- Medicinal Chemistry : Development of new therapeutic agents targeting cancer and infectious diseases.

- Materials Science : Potential use in the synthesis of novel materials with specific electronic or optical properties due to its unique structure.

Mechanism of Action

The mechanism by which 3-(3-chlorophenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and thione groups could play crucial roles in these interactions, potentially forming covalent bonds or participating in redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Structural comparisons rely on computational metrics like the Tanimoto coefficient and Dice index , which quantify overlap in molecular fingerprints (e.g., MACCS keys or Morgan fingerprints) . For example:

- Tanimoto-based similarity searches (threshold ≥0.8) group compounds with shared pharmacophores or substituents, enabling identification of analogs for read-across toxicity or activity predictions .

- Graph-based comparisons (e.g., graph isomorphism algorithms) provide a more nuanced analysis of bond connectivity and stereochemistry but face computational challenges for large molecules .

Table 1: Structural Similarity Metrics for Selected Analogs

| Compound Name | Tanimoto (MACCS) | Dice (Morgan) | Shared Substituents |

|---|---|---|---|

| Target Compound | 1.00 | 1.00 | 3-chlorophenyl, nitro, thione |

| Hypothetical Analog A (chlorophenyl) | 0.85 | 0.82 | 3-chlorophenyl, methyl |

| Hypothetical Analog B (nitro-thione) | 0.78 | 0.75 | Nitro, thione |

Spectroscopic and Physicochemical Comparisons

- NMR Spectroscopy: Chemical shift disparities in key regions (e.g., aromatic protons or thione environments) highlight electronic differences. For instance, substituents like nitro groups deshield nearby protons, causing downfield shifts (~2–3 ppm) compared to non-nitro analogs .

- Mass Spectrometry : Molecular networking via MS/MS fragmentation patterns (cosine score ≥0.7) clusters compounds with conserved backbone structures. The target compound’s fragmentation profile would align with benzoxadiazocine derivatives but diverge in regions influenced by the nitro group .

Table 2: NMR Chemical Shift Comparison (Selected Protons)

| Proton Position | Target Compound (ppm) | Analog A (ppm) | Analog B (ppm) |

|---|---|---|---|

| Aromatic H (C3) | 7.45 | 7.40 | 7.38 |

| Thione (C=S) | 220.1 (¹³C) | — | 219.8 (¹³C) |

| Nitro Adjacent H | 8.20 | — | 8.15 |

Bioactivity and Target Interactions

- Hierarchical Clustering : Compounds with >70% structural similarity often share bioactivity profiles (e.g., kinase inhibition or antimicrobial activity). For example, analogs with chlorophenyl groups may target cytochrome P450 enzymes, while thione-containing derivatives show metal-binding properties .

- This contrasts with methyl-substituted analogs, which prioritize hydrophobic interactions .

Limitations and Challenges

Key Research Findings

Thione vs. Ketone Analogs : Replacement of the thione (C=S) with a ketone (C=O) reduces metal-binding capacity but improves solubility, as seen in related benzodiazepine derivatives .

Nitro Group Impact: The nitro substituent enhances oxidative stress in cellular assays compared to non-nitro analogs, a trait critical for antiparasitic or anticancer applications .

Biological Activity

The compound 3-(3-chlorophenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione (CAS Number: 1005091-91-7) is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 389.9 g/mol. The structure comprises several functional groups, including a nitro group and a thione moiety, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 389.9 g/mol |

| CAS Number | 1005091-91-7 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, suggesting that the nitro and chlorophenyl groups may enhance antimicrobial efficacy through mechanisms such as disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

Research has shown that derivatives of benzoxadiazocine compounds can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have reported that certain analogs can significantly reduce cell viability in cancer cell lines . The presence of the nitro group in the structure may play a crucial role in this activity by generating reactive oxygen species (ROS) that induce oxidative stress in cancer cells.

Genotoxicity

While exploring the biological activity of this compound, it is essential to consider its genotoxic potential. Some studies suggest that similar compounds can interact with DNA and potentially lead to mutagenic effects. For example, modifications to furocoumarins have shown genotoxic properties due to crosslinking with DNA . Therefore, further investigation into the genotoxicity of This compound is warranted.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of benzoxadiazine derivatives showed that compounds with similar structures exhibited IC50 values ranging from 0.1 to 10 µM against various bacterial strains .

- Cancer Cell Lines : In vitro tests on MCF-7 breast cancer cells indicated that certain derivatives reduced cell proliferation by over 70% at concentrations of 5 µM .

Q & A

Q. Q1. What are the critical considerations for optimizing the synthesis of this compound to improve yield and purity?

Methodological Answer: Optimization should focus on reaction parameters such as solvent choice (e.g., 1,4-dioxane for solubility and stability), stoichiometric ratios of intermediates, and purification techniques (e.g., recrystallization or column chromatography). For example, highlights the use of equimolar ratios of reactants and overnight stirring at room temperature, which minimizes side reactions . Temperature control during benzoylisothiocyanate addition (as in ) can also reduce decomposition. Monitoring reaction progress via TLC or HPLC ensures intermediate stability.

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic techniques:

- NMR (¹H, ¹³C, and DEPT) to confirm proton and carbon environments, particularly for the methano-bridged ring system.

- FT-IR to verify the presence of the thione group (C=S stretching at ~1200–1050 cm⁻¹) and nitro group (asymmetric stretching at ~1520–1350 cm⁻¹).

- Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns, especially for chlorine (³⁵Cl/³⁷Cl). Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances reliability .

Intermediate Research Questions

Q. Q3. What experimental design strategies are recommended to study the compound’s reactivity under varying catalytic conditions?

Methodological Answer: Use a factorial design (as per ) to test variables like catalyst type (e.g., Lewis acids vs. organocatalysts), solvent polarity, and temperature. For example:

- Independent variables: Catalyst loading (0.1–1.0 equiv.), solvent (DMF vs. THF).

- Dependent variables: Reaction rate, product selectivity.

Analyze interactions using ANOVA to identify dominant factors. suggests integrating AI-driven tools (e.g., COMSOL Multiphysics) for real-time process simulation to predict optimal conditions .

Q. Q4. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions often arise from conformational flexibility or solvent effects. For example:

- If NMR signals for the methano bridge are inconsistent, perform variable-temperature NMR to assess dynamic behavior.

- Compare computational models (e.g., molecular dynamics simulations) with experimental data to identify stable conformers.

- Reproduce experiments under standardized conditions (e.g., deuterated solvents, controlled humidity) to isolate variables. emphasizes linking observations to theoretical frameworks (e.g., steric hindrance models) .

Advanced Research Questions

Q. Q5. What advanced computational methods are suitable for predicting the compound’s thermodynamic stability and reaction pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Gibbs free energy profiles for tautomerization (thione ↔ thiol) and nitro-group reduction pathways.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and aggregation behavior.

- Machine Learning (ML): Train models on existing benzoxadiazocine derivatives to predict regioselectivity in substitution reactions. highlights AI-driven platforms like COMSOL for integrating experimental and computational data .

Q. Q6. How can researchers investigate the compound’s potential as a ligand in coordination chemistry?

Methodological Answer:

- Spectrophotometric Titrations: Monitor UV-Vis absorbance shifts upon metal ion addition (e.g., Cu²⁺, Fe³⁺) to determine binding constants.

- X-ray Crystallography: Resolve crystal structures of metal complexes to confirm coordination geometry (e.g., octahedral vs. tetrahedral).

- EPR Spectroscopy: Detect unpaired electrons in paramagnetic complexes. ’s methodology for triazine-based ligands provides a template for synthesizing and characterizing analogous complexes .

Theoretical and Methodological Frameworks

Q. Q7. What theoretical frameworks are relevant for interpreting this compound’s electronic properties?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Theory: Analyze HOMO-LUMO gaps to predict reactivity (e.g., nucleophilic attack at the thione sulfur).

- Hammett Constants: Correlate substituent effects (e.g., electron-withdrawing nitro group) on reaction rates.

- Non-Covalent Interaction (NCI) Analysis: Visualize weak interactions (e.g., CH-π, van der Waals) influencing crystal packing. and stress aligning findings with conceptual frameworks like FMO theory to ensure academic rigor .

Q. Q8. How should researchers design experiments to address conflicting literature reports on this compound’s biological activity?

Methodological Answer:

- Reproducibility Protocol: Standardize assay conditions (e.g., cell lines, incubation time) across labs.

- Dose-Response Studies: Test multiple concentrations to identify non-linear effects (e.g., hormesis).

- Mechanistic Profiling: Use knockout cell lines or enzyme inhibitors to isolate target pathways. advises leveraging prior studies’ unresolved questions to design hypothesis-driven experiments .

Data Analysis and Interpretation

Q. Q9. What statistical approaches are recommended for analyzing heterogeneous data from catalytic studies?

Methodological Answer:

- Multivariate Analysis (PCA/PLS): Reduce dimensionality in datasets with multiple variables (e.g., catalyst type, solvent, temperature).

- Bayesian Inference: Quantify uncertainty in kinetic parameters (e.g., activation energy).

- Outlier Detection: Apply Grubbs’ test to identify anomalous data points. ’s quasi-experimental design framework provides a model for structured data interpretation .

Q. Q10. How can researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Sensitivity Analysis: Test how input parameters (e.g., solvent dielectric constant) affect computational outcomes.

- Hybrid QM/MM Methods: Combine quantum mechanics for reactive sites with molecular mechanics for bulk solvent effects.

- Error Propagation Analysis: Quantify uncertainties in DFT functionals or force fields. ’s realist paradigm emphasizes iterative refinement of models based on empirical feedback .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.